molecular formula C16H19NO4S B2655839 Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate CAS No. 835886-74-3

Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate

Cat. No. B2655839
CAS RN: 835886-74-3
M. Wt: 321.39
InChI Key: TXLHNRLRGANSJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polysubstituted furans, such as MDPTC, can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

The molecular structure of MDPTC is complex due to its polysubstituted furan and thiophene components. The furan component is a five-membered ring containing an oxygen atom, while the thiophene component is a five-membered ring containing a sulfur atom .


Chemical Reactions Analysis

The synthesis of MDPTC involves a series of chemical reactions, including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . These reactions are facilitated by the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates .

Scientific Research Applications

Radioisotope Labeling for Medical Imaging

Thiophene derivatives have been explored for their potential in medical imaging. For example, radioiodinated thiophene compounds have shown high myocardial uptake, suggesting their utility in evaluating myocardial fatty acid uptake through imaging techniques (Knapp et al., 1986).

Sensing and Magnetic Properties

Functionalized thiophene compounds have been developed for their unique sensing activities and magnetic properties. Microporous lanthanide-based metal-organic frameworks utilizing thiophene dicarboxylate ligands have demonstrated capabilities in gas adsorption and sensing, as well as significant magnetocaloric effects (Wang et al., 2016).

Synthesis of Complex Molecules

Thiophene derivatives are key intermediates in the synthesis of complex molecules, offering pathways to create compounds with potential pharmacological activities. The development of novel synthetic methods allows for the construction of tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in organic synthesis (Sahu et al., 2015).

Antiproliferative Agents

Research into thiophene derivatives has also included the exploration of their antiproliferative activities against various cancer cell lines. Compounds have been synthesized with promising activities, indicating the potential for thiophene derivatives in the development of new anticancer therapies (Ghorab et al., 2013).

Photostabilization of Materials

Thiophene derivatives have been applied in materials science, particularly in the photostabilization of poly(vinyl chloride), demonstrating their utility in enhancing the durability of polymers against UV-induced degradation (Balakit et al., 2015).

GPCR Agonists

Discovery of thiophene and furan derivatives as G Protein-Coupled Receptor 35 (GPR35) agonists has opened new avenues in drug discovery, showcasing the potential of thiophene derivatives in therapeutic applications (Deng et al., 2011).

properties

IUPAC Name

methyl 4,5-dimethyl-2-[3-(5-methylfuran-2-yl)propanoylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-9-5-6-12(21-9)7-8-13(18)17-15-14(16(19)20-4)10(2)11(3)22-15/h5-6H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHNRLRGANSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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